1,3-Dimethoxy-4-tert-butylcalix(4)arene

Übersicht

Beschreibung

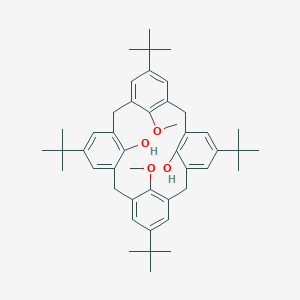

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a derivative of calixarene, a type of macrocyclic compound with a phenolic backbone. Calixarenes are known for their ability to form host-guest complexes with various molecules and ions, making them valuable in supramolecular chemistry. The tert-butyl groups at the 4-position and methoxy groups at the 1,3-positions enhance the compound’s solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-tert-butylcalix(4)arene can be synthesized through a multi-step process involving the following steps:

Formation of the calixarene backbone: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form p-tert-butylcalix(4)arene.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Complexation Reactions: The compound can form complexes with metal ions and organic molecules through host-guest interactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halides and bases are commonly used for substitution reactions.

Complexation Reactions: Metal salts and organic molecules are used to form complexes under mild conditions.

Major Products

Substitution Products: Depending on the substituent introduced, various functionalized calixarenes can be obtained.

Complexes: Metal-calixarene complexes and organic molecule-calixarene complexes are the major products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄₆H₆₀O₄

- Structural Features : Contains two methoxy groups and a tert-butyl group on a calixarene framework, enhancing solubility and reactivity.

The compound's unique substitution pattern allows it to participate in a range of chemical reactions, making it an ideal candidate for various applications.

Catalysis

1,3-Dimethoxy-4-tert-butylcalix(4)arene serves as a ligand in metal-based catalysis. It facilitates the formation of mixed-metal calixarene systems through reactions with organomagnesium reagents and zinc bromide. These systems are capable of catalyzing the ring-opening polymerization of ε-caprolactone under various conditions (e.g., nitrogen atmosphere or melt conditions) .

Experimental Procedures:

- Reagents : Organomagnesium reagents and zinc bromide.

- Method : Reacting the reagents with this compound to form mixed-metal complexes.

Outcomes:

The resulting mixed-metal systems exhibit intriguing molecular structures that enhance catalytic activity in polymerization processes .

Sensor Technology

The compound has shown potential in sensor applications due to its ability to selectively bind cations and anions. Its interactions are influenced by the size and charge of the ions, making it useful for detecting metal ions in environmental samples .

Key Features:

- Selectivity : Capable of binding specific metal ions.

- Applications : Environmental monitoring and detection of pollutants.

Drug Delivery Systems

Research indicates that this compound can form inclusion complexes with pharmaceutical agents, positioning it as a promising candidate for drug delivery systems. Its ability to interact with biological membranes enhances its potential for transporting therapeutic agents effectively .

Mechanism:

- Inclusion Complexes : The compound encapsulates drug molecules, improving their solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death without significant toxicity towards mammalian cells .

Research Findings:

- Lead Compound : A derivative demonstrated excellent antibacterial activity with low hemolytic properties.

- Mechanism of Action : The compound interacts with negatively charged bacterial membranes through electrostatic actions facilitated by its cationic moieties .

Comparative Analysis with Other Calixarene Derivatives

A comparison table illustrates how this compound stands out among other calixarene derivatives based on structural features and properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Dimethylcalix(4)arene | Two methyl groups | Enhanced solubility |

| 1,3-Diethylcalix(4)arene | Two ethyl groups | Increased hydrophobicity |

| 25,26,27,28-Tetramethoxy-p-tert-butylcalixarene | Multiple methoxy groups | Greater reactivity in reductive conditions |

| Calix pyrrole | Incorporates a pyrrole unit | Selective binding to anions |

The distinct combination of methoxy and tert-butyl groups in this compound enhances both solubility and biological activity compared to its analogs .

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets include metal ions and organic molecules, which can be selectively encapsulated within the calixarene cavity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-tert-Butylcalix(4)arene: Lacks the methoxy groups, resulting in different solubility and complexation properties.

1,3-Dihydroxy-4-tert-butylcalix(4)arene: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and complexation behavior.

Uniqueness

1,3-Dimethoxy-4-tert-butylcalix(4)arene is unique due to its enhanced solubility and stability, which make it more suitable for applications requiring these properties.

Biologische Aktivität

Overview

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a member of the calixarene family, known for its unique structural properties and biological activities. This compound exhibits significant potential in various fields including medicinal chemistry, supramolecular chemistry, and materials science. The presence of methoxy and tert-butyl groups enhances its solubility and stability, making it an interesting candidate for biological applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it shows notable activity against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives of calixarenes have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 13–25 µg/ml |

| Quaternary ammonium salt derivative | MRSA | 3.1 µg/ml |

This table summarizes the MIC values for different derivatives of calixarene compounds against MRSA, highlighting the enhanced activity of quaternary ammonium salt substitutions.

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on various human cancer cell lines. Its mechanism appears to involve disruption of cellular membranes and interference with cellular processes . Research has indicated that calixarene derivatives can induce apoptosis in cancer cells through various biochemical pathways.

The biological activity of this compound is attributed to its ability to form host-guest complexes with various ions and molecules. This interaction is facilitated by the unique structural features of the calixarene scaffold, allowing it to selectively bind to target species. The interaction with organomagnesium reagents and zinc bromide suggests potential applications in drug delivery systems due to enhanced bioavailability .

Cellular Effects

The compound’s interactions can lead to significant changes in cellular behavior:

- Membrane Disruption : The amphiphilic nature of calixarene derivatives allows them to insert into lipid membranes, leading to cell lysis.

- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Study on Antibacterial Activity

A study evaluated the antibacterial activity of several calixarene derivatives including this compound against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial properties, others showed limited activity depending on their structural modifications .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers assessed the effects of this compound on human cancer cell lines. The findings revealed that the compound induced significant cytotoxic effects at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNQRJYYUPMBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.